
Chlorocyclopentane
Overview
Description
Chlorocyclopentane (C₅H₉Cl, molecular weight: 104.58 g/mol) is a monochlorinated five-membered cyclic hydrocarbon. Its structure features a chlorine atom substituted on a cyclopentane ring, conferring reactivity suitable for diverse synthetic applications. This compound is a key intermediate in pharmaceuticals, agrochemicals, and polymer chemistry due to its stability and functional versatility . Thermodynamic studies reveal its enthalpy of formation and pseudorotation dynamics, critical for understanding its behavior in reactions . Industrial synthesis often employs halogenation or catalytic methods to optimize yield and purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorocyclopentane can be synthesized through several methods. One common method involves the chlorination of cyclopentane using chlorine gas in the presence of ultraviolet light or a radical initiator . The reaction proceeds as follows:
C5H10+Cl2→C5H9Cl+HCl
Another method involves the reaction of cyclopentanol with thionyl chloride (SOCl2) to produce this compound . The reaction is typically carried out under reflux conditions:
C5H9OH+SOCl2→C5H9Cl+SO2+HCl
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of cyclopentane using chlorine gas. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: It can also undergo elimination reactions to form cyclopentene.
C5H9Cl+KOtBu→C5H8+KCl+tBuOH
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.
Major Products
Scientific Research Applications
Pharmaceutical Applications
Chlorocyclopentane serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties make it valuable in drug development, particularly in creating complex molecules with specific biological activities.
-
Case Study: Palau'amine Synthesis
Recent synthetic strategies have demonstrated effective methods for constructing this compound cores necessary for palau'amine, a compound with notable cytotoxic and immunosuppressive properties. The synthesis involves advanced techniques such as Diels–Alder reactions and rearrangements, yielding high stereochemical control over the final product . -
Chlorinated Drugs
Over 250 FDA-approved drugs contain chlorine, highlighting the significance of chlorinated compounds in medicinal chemistry. Research indicates that chlorinated heterocycles exhibit diverse biological activities, making them promising candidates for new drug development .
Agrochemical Applications
This compound is utilized in the production of various agrochemicals, including herbicides and pesticides. Its reactivity allows for the creation of compounds that effectively target agricultural pests and enhance crop yields.
- Market Demand
The increasing need for sustainable agricultural practices drives demand for effective agrochemical products, with this compound playing a vital role in developing these solutions .
Polymer Production
In polymer chemistry, this compound acts as a building block for producing specialty polymers. Its unique properties contribute to the development of materials with specific characteristics suited for various applications.
- Polymer Chemistry Insights
The compound's stability and reactivity allow it to participate in polymerization processes, leading to innovative material designs that meet industry standards .
Comparative Data Table
Application Area | Key Uses | Notable Compounds/Products |
---|---|---|
Pharmaceuticals | Intermediate in drug synthesis | Palau'amine, various chlorinated drugs |
Agrochemicals | Production of herbicides and pesticides | Effective agrochemical formulations |
Polymer Production | Building block for specialty polymers | Innovative polymer materials |
Mechanism of Action
The mechanism of action of chlorocyclopentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond and resulting in the formation of an alkene .
Comparison with Similar Compounds
Chlorocyclopentane is compared below with structurally related chlorinated cyclic hydrocarbons: chlorocyclohexane , 3-chlorocyclopentene , and 1-chloro-1-methylcyclopentane .
Table 1: Structural and Reactivity Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity (Dehydrochlorination) | Activation Energy (Ea, K/T) | Applications |
---|---|---|---|---|---|
This compound | C₅H₉Cl | 104.58 | Thermal elimination to cyclopentene | 24,570 ± 160 | Pharmaceuticals, agrochemicals |
Chlorocyclohexane | C₆H₁₁Cl | 118.60 | Thermal elimination to cyclohexene | 25,950 ± 180 | Polymer precursors, solvents |
3-Chlorocyclopentene | C₅H₇Cl | 102.56 | Allylic substitution reactions | N/A | Organic synthesis intermediates |
1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | 118.60 | Steric hindrance slows elimination | N/A | Specialty chemicals, material science |
Key Differences:
Reactivity :
- This compound undergoes faster dehydrochlorination than chlorocyclohexane due to lower ring strain in the transition state (Ea = 24,570 vs. 25,950 K/T) .
- 3-Chlorocyclopentene exhibits allylic chloride reactivity, enabling conjugate addition or polymerization, unlike saturated analogs .
- 1-Chloro-1-methylcyclopentane ’s methyl group introduces steric hindrance, reducing elimination rates but enhancing stability in polymer matrices .
Physical Properties :
- Cyclopentane derivatives generally have lower boiling points than cyclohexane analogs due to smaller ring size and reduced van der Waals interactions.
Applications :
- This compound’s balance of reactivity and stability makes it ideal for drug intermediates (e.g., Palau'amine cores) .
- Chlorocyclohexane’s higher thermal stability suits high-temperature polymer synthesis .
- 3-Chlorocyclopentene’s conjugated system is leveraged in Diels-Alder reactions for complex ring systems .
Detailed Research Findings
Kinetic Studies
- Dehydrochlorination :
this compound’s rate constant at 1000 K is 7.65 × 10⁷ T¹.⁷⁵ exp(−23,320/T) s⁻¹ , outperforming chlorocyclohexane under similar conditions . This reactivity is exploited in controlled degradation for cyclopentene production.
Thermodynamic Data
- Pseudorotation :
this compound exhibits pseudorotation (ring puckering) with an enthalpy barrier of 3.54 kJ/mol , influencing its conformational flexibility in reactions .
Biological Activity
Chlorocyclopentane, a halogenated cyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring substituted with chlorine atoms. Its molecular formula is , and it exhibits interesting chemical reactivity due to the presence of the chlorine substituent, which can influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but several studies have indicated significant potential in various areas:
- Enzyme Interaction : Compounds with similar structures have been shown to interact with enzymes, influencing their activity. For example, derivatives of cyclopentanediones have demonstrated herbicidal activity against specific plant enzymes such as hydroxyphenylpyruvate dioxygenase (HPPD) .
- Antimicrobial Properties : Some chlorinated compounds exhibit antimicrobial activity, suggesting that this compound may also possess similar properties. Research is ongoing to explore its efficacy against various pathogens.
Enzymatic Halogenation
A notable study explored the enzymatic halogenation of cyclopentane derivatives, demonstrating that chlorinated compounds can be synthesized through natural processes involving specific enzymes. This highlights the potential for this compound to be utilized in biosynthetic pathways for developing new pharmaceuticals .
Herbicidal Activity
Research into related cyclopentanediones has shown significant herbicidal effects on certain plant species. The presence of halogen substituents has been linked to increased lipophilicity and enhanced binding interactions with biological targets, which could be a promising avenue for developing herbicides based on this compound derivatives .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in this compound and its derivatives compared to other halogenated compounds:
Future Directions
Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigating its interactions with various biological macromolecules can provide insights into its potential therapeutic applications. The development of derivatives and analogs may enhance its efficacy and broaden its application scope in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for chlorocyclopentane in laboratory settings, and how can reaction conditions be systematically optimized?
- Methodology :
- Begin with cyclopentane chlorination using Cl₂ or SOCl₂ under UV light or thermal activation. Compare yields and purity across methods (e.g., radical vs. electrophilic pathways).
- Optimize parameters (temperature, solvent polarity, catalyst presence) using Design of Experiments (DoE) to identify ideal conditions .
- Validate purity via GC-MS or HPLC, referencing known standards .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity and purity of this compound?
- Methodology :
- For ¹H/¹³C NMR : Analyze chemical shifts (δ 1.5–2.5 ppm for cyclopentane protons; δ 40–60 ppm for Cl-substituted carbon). Compare with computational predictions (e.g., DFT) for validation .
- For IR : Identify C-Cl stretching vibrations at 550–650 cm⁻¹. Use integration ratios to assess purity against contamination peaks .
- Document spectral data in supplementary materials with calibration curves .
Q. What safety protocols are critical when handling this compound in kinetic or thermodynamic studies?
- Methodology :
- Use fume hoods, butyl rubber gloves (EN 374), and positive-pressure respirators during volatile reactions .
- Implement spill containment with acid-neutralizing absorbents (e.g., diatomaceous earth) and dispose via hazardous waste channels .
- Conduct risk assessments for storage (flammability, reactivity with metals) and document emergency procedures .
Advanced Research Questions
Q. How do computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in nucleophilic substitution (SN1/SN2) reactions?
- Methodology :
- Perform DFT calculations to map transition states and activation energies for SN1 (carbocation stability) vs. SN2 (backside attack) pathways. Compare with experimental kinetic data .
- Use Molecular Dynamics (MD) to simulate solvent effects (polar aprotic vs. protic) on reaction rates. Validate with Arrhenius plots from temperature-dependent experiments .
- Address discrepancies by reconciling computational barriers (±5 kcal/mol) with experimental rate constants .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf, vapor pressure) for this compound?
- Methodology :
- Conduct a meta-analysis of literature data, identifying outliers via statistical tests (e.g., Grubbs’ test). Assess instrumental biases (e.g., calorimetry vs. gas-phase measurements) .
- Reproduce key measurements using standardized protocols (e.g., static bomb calorimetry for ΔHf) and publish raw datasets for transparency .
- Propose error sources (e.g., impurities, calibration drift) in collaborative studies .
Q. How can enantioselective synthesis of this compound derivatives be achieved using chiral catalysts?
- Methodology :
- Screen chiral ligands (e.g., BINOL, Salen) with transition metals (e.g., Rh, Pd) to induce asymmetry in ring-opening or cross-coupling reactions .
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize solvent polarity and temperature to enhance selectivity .
- Compare turnover numbers (TON) and activation barriers across catalysts using kinetic profiling .
Q. Methodological Best Practices
- Data Integrity : Archive spectral, kinetic, and computational data in repositories (e.g., Zenodo) with DOIs for reproducibility .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and toxicology to address gaps in mechanistic understanding .
- Ethical Compliance : Obtain institutional review for hazardous work and cite primary literature to avoid redundancy .
Properties
IUPAC Name |
chlorocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCXABJQNJPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061306 | |
Record name | Cyclopentane, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-28-9 | |
Record name | Chlorocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorocyclopentane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorocyclopentane | |
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Record name | Cyclopentane, chloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
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Record name | Chlorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.011 | |
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Record name | CHLOROCYCLOPENTANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO3F41CL9A | |
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Retrosynthesis Analysis
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